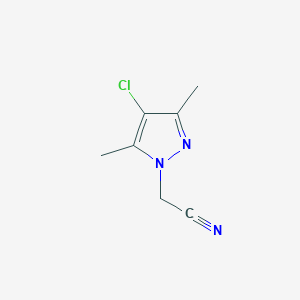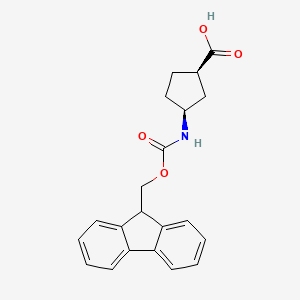
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile
Übersicht
Beschreibung
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro substituent at the fourth position and two methyl groups at the third and fifth positions of the pyrazole ring, along with an acetonitrile group attached to the nitrogen atom
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it has the GHS06 pictogram with the signal word “Danger”. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s physical properties such as its predicted melting point of 11023°C , boiling point of 341.3°C , and density of 1.4 g/cm^3 may influence its pharmacokinetic properties.
Result of Action
It’s worth noting that other pyrazole derivatives have been found to have various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. For instance, its stability may be affected by temperature given its predicted melting and boiling points .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups.
Oxidation Reactions: Products include pyrazole derivatives with oxidized functional groups.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 4-Chloro-1H-pyrazole
Uniqueness
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYPLHXOYMVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239701 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-52-0 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















